2-Methoxy-4-(3-nitrophenyl)benzoic acid
Description
2-Methoxy-4-(3-nitrophenyl)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the ortho-position (C2) and a 3-nitrophenyl moiety at the para-position (C4) of the benzene ring. This structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. The electron-withdrawing nitro group enhances the acidity of the carboxylic acid (pKa ~2–3), while the methoxy group contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
2-methoxy-4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNNLWJPZXNLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690055 | |
| Record name | 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-80-1 | |
| Record name | 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-nitrophenyl)benzoic acid typically involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-Methoxy-4-(3-aminophenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Methoxy-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound and its derivatives are investigated for potential pharmacological activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-nitrophenyl)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
3-Methoxy-4-nitrobenzoic Acid
- Structure : Methoxy at C3, nitro at C3.
- Properties : The altered substituent positions reduce steric hindrance compared to the target compound. This isomer exhibits higher solubility in polar solvents due to the nitro group’s proximity to the carboxylic acid, enhancing intermolecular dipole interactions .
- Synthesis: Prepared via nitration of 3-methoxybenzoic acid under controlled conditions (45°C, H₂SO₄/HNO₃), yielding 82% purity after recrystallization .
4-Methoxy-3-nitrobenzoic Acid
- Structure : Methoxy at C4, nitro at C3.
- Properties : The nitro group’s meta position on the phenyl ring lowers electron-withdrawing effects on the carboxylic acid, resulting in a slightly higher pKa (~3.5) compared to the target compound .
4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
- Structure : A benzyloxy linker between the nitrobenzene and benzoic acid moieties.
- Synthesis : Produced via nucleophilic substitution between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride (K₂CO₃/DMF, 70°C, 82% yield) .
- Applications : Primarily used as an intermediate for polymer-bound prodrugs, where the ester group facilitates hydrolytic release .
Functional Group Variants
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid
- Structure : Replaces the nitro group with a trifluoromethyl (-CF₃) group.
- Properties : The -CF₃ group increases lipophilicity (logP ~3.8) and metabolic stability, making it favorable for drug design. However, it lacks the nitro group’s strong electron-withdrawing effects, reducing acidity (pKa ~4.2) .
4-[8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid (NPV)
- Structure : A naphthyridine core fused with a 3-nitrophenyl-substituted benzoic acid.
- Biological Relevance : Acts as a potent PDE4B inhibitor (IC₅₀ = 12 nM), with crystallographic studies showing strong interactions with the catalytic domain of PDE4B .
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